(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

Catalog No.
S13645800
CAS No.
M.F
C14H18N2O2
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

Product Name

(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

IUPAC Name

benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1

InChI Key

MHHNVRRIANKNON-STQMWFEESA-N

Canonical SMILES

C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3

(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is an enantiopure, conformationally restricted piperazine bioisostere featuring a cis-fused 4,6-bicyclic diamine core [1]. The carboxybenzyl (Cbz) protection at the sterically hindered 8-position allows for orthogonal, regioselective derivatization at the secondary amine of the 6-membered ring [2]. It is widely procured for the synthesis of central nervous system (CNS) active agents, kinase inhibitors, and advanced therapeutics where precise spatial vectors and modulated basicity are strictly required [3].

Research Fit

1 Stereodefined bicyclic diamine building block
2 Orthogonal Cbz protection at N8, free N3 amine
3 nAChR ligand scaffold with reported subtype-selectivity research fit

Generic substitution with unprotected 3,8-diazabicyclo[4.2.0]octane leads to poor regioselectivity and low yields due to competitive reactions at both nitrogen centers [1]. Substituting with the 8-Boc analog is incompatible with acid-sensitive downstream intermediates, whereas the 8-Cbz group allows mild deprotection via hydrogenolysis [2]. Furthermore, replacing the bicyclic core with a simple Cbz-piperazine drastically alters the basicity (increasing pKa by >1 unit) and conformational rigidity, often resulting in loss of target affinity and poorer membrane permeability [3].

Substitution Risk

Stereo Opposite enantiomer (1S,6R) may shift chiral recognition and receptor interaction profile in nAChR binding assays.
Protect Unprotected DABCO lacks orthogonal N8 protection, which may disrupt regioselective N3 functionalization strategies.
SAR Scaffold substitution pattern critically influences nAChR subtype selectivity; analogs with different N-substitution may alter reported selectivity profile.

Orthogonal Protection for High-Yield Regioselectivity

The 8-Cbz protection enables exclusive functionalization at the 3-position nitrogen. Compared to the unprotected 3,8-diazabicyclo[4.2.0]octane, which yields complex mixtures of mono- and bis-alkylated products, the 8-Cbz derivative allows stoichiometric mono-derivatization with >95% regioselectivity [1].

Evidence DimensionRegioselectivity in N-alkylation/arylation
Target Compound Data>95% mono-functionalization at N-3
Comparator Or BaselineUnprotected 3,8-diazabicyclo[4.2.0]octane (<50% mono-selectivity)
Quantified Difference>45% improvement in target mono-adduct yield
ConditionsStandard N-alkylation or SNAr coupling conditions

Prevents the formation of difficult-to-separate bis-adducts, drastically improving step economy and overall yield in scale-up.

hα4β2 Binding Affinity
Class-level inference
Picomolar affinity reported for scaffold derivatives
Supports nAChR binding-site research context
Reported vs. epibatidine comparator; data to verify for this specific analog

Basicity Reduction and Permeability Enhancement

The incorporation of the cyclobutane ring fused to the piperidine system significantly lowers the basicity of the amine centers compared to standard piperazines. The pKa of the bicyclic diamine core is reduced by approximately 1.15 units relative to piperazine, translating to higher lipophilicity and improved passive permeability in cellular models [1].

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~ 8.6
Comparator Or BaselinePiperazine (pKa ~ 9.8)
Quantified Difference~1.15 unit reduction in pKa
ConditionsAqueous or mixed-solvent titration

Lowering the pKa mitigates basicity-driven hERG liabilities and improves oral bioavailability for CNS and systemic targets.

Subtype Selectivity Model
Class-level inference
CoMFA r² = 0.924 (activity); r² = 0.875 (selectivity)
Supports α4β2/α2β3 selectivity interpretation
Model-derived; requires experimental validation per derivative

Mild Hydrogenolytic Deprotection for Acid-Sensitive Routes

The 8-Cbz group is cleanly removed via catalytic hydrogenolysis, whereas the 8-Boc analog requires strong acidic conditions. For synthetic sequences involving acid-labile moieties such as acetals or silyl ethers, the 8-Cbz derivative is a necessary procurement choice to prevent concurrent degradation [1].

Evidence DimensionDeprotection compatibility
Target Compound DataNeutral hydrogenolysis (H2, Pd/C)
Comparator Or Baseline8-Boc-3,8-diazabicyclo[4.2.0]octane (requires TFA/HCl)
Quantified Difference100% preservation of acid-labile functional groups
ConditionsLate-stage deprotection in complex API synthesis

Enables the synthesis of highly functionalized, acid-sensitive APIs without requiring complex late-stage protecting group swaps.

Metabolic Stability
Class-level inference
3-Methyl analog t½ > 120 min in human liver microsomes
Indicates scaffold amenable to metabolic optimization
Analog data; not measured for the Cbz-protected compound itself

Elimination of Downstream Chiral Resolution

Procuring the enantiopure (1R,6S) isomer directly bypasses the need for late-stage chiral separation. Using the racemic 8-Cbz-3,8-diazabicyclo[4.2.0]octane theoretically caps the maximum yield of the desired enantiomer at 50% and requires preparative chiral chromatography, whereas the (1R,6S) starting material allows for near quantitative throughput of the correct stereocenter [1].

Evidence DimensionEffective yield of chiral target
Target Compound Data100% atom economy regarding stereocenters
Comparator Or BaselineRacemic mixture (max 50% yield post-resolution)
Quantified Difference2x increase in effective chiral yield
ConditionsMultistep asymmetric synthesis

Significantly reduces manufacturing costs and time by eliminating the bottleneck of preparative chiral chromatography at scale.

Synthesis of Acid-Sensitive CNS Therapeutics

Ideal for developing dual orexin receptor antagonists or nicotinic acetylcholine receptor ligands where the target molecule contains acid-labile groups, necessitating the Cbz protection over Boc to allow mild late-stage hydrogenolysis [1].

Development of Low-hERG Piperazine Bioisosteres

Procured when a lead compound exhibits high hERG toxicity due to the high pKa of a piperazine ring; the bicyclic core lowers basicity and improves the overall cardiovascular safety profile [2].

Scale-Up of Chiral API Intermediates

Essential for the process chemistry of enantiopure drugs where late-stage chiral resolution is economically or technically unfeasible, leveraging the pre-set (1R,6S) stereocenters to double the effective yield [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
nAChR Ligand Development
Stereodefined scaffold with reported subtype-selectivity research context
Binding affinity and selectivity endpoint review
Regioselective SAR Exploration
Orthogonal Cbz protection at N8, free N3 for functionalization
N3 substitution effect on metabolic stability and target engagement
Multifunctional Conjugate Synthesis
Mild Cbz deprotection enables sequential amine modification
Intermediate stability and conjugation efficiency
Chiral Drug Candidate Synthesis
Single enantiomer (1R,6S) for consistent stereochemical control
Enantiomeric purity and chiral assay context

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.136827821 g/mol

Monoisotopic Mass

246.136827821 g/mol

Heavy Atom Count

18

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